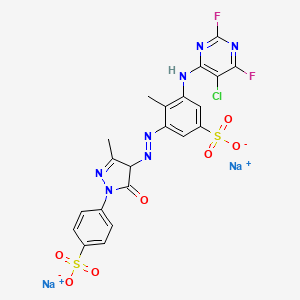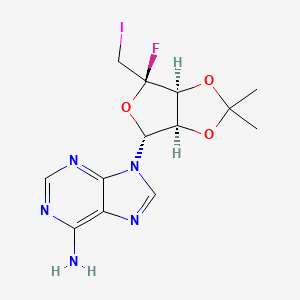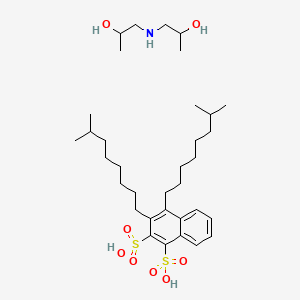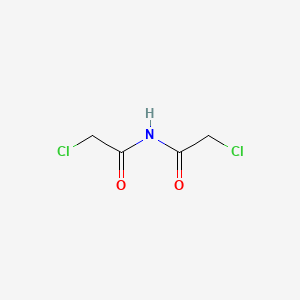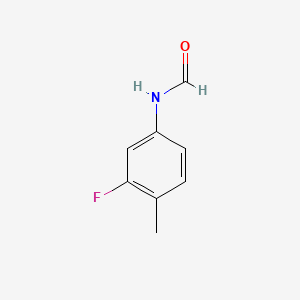
2,4-Dibromo-6-cyclohexylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-cyclohexylphenol is an organic compound with the molecular formula C({12})H({14})Br(_{2})O It is a brominated phenol derivative characterized by the presence of two bromine atoms at the 2 and 4 positions and a cyclohexyl group at the 6 position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-cyclohexylphenol typically involves the bromination of 6-cyclohexylphenol. The reaction is carried out by treating 6-cyclohexylphenol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the phenol ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and product purity. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-cyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated phenol derivatives.
Substitution: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as zinc dust in acetic acid or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN(_3)) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Debrominated phenol derivatives.
Substitution: New phenolic compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
2,4-Dibromo-6-cyclohexylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of flame retardants and other industrial products.
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-cyclohexylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the phenolic group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The cyclohexyl group may also contribute to the compound’s overall hydrophobicity and ability to penetrate biological membranes.
Comparison with Similar Compounds
2,4-Dibromophenol: Lacks the cyclohexyl group, making it less hydrophobic and potentially less biologically active.
2,6-Dibromo-4-cyclohexylphenol: Similar structure but with bromine atoms at different positions, which may alter its chemical and biological properties.
2,4-Dichloro-6-cyclohexylphenol:
Uniqueness: 2,4-Dibromo-6-cyclohexylphenol is unique due to the combination of bromine atoms and a cyclohexyl group on the phenol ring. This structural arrangement imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
15460-13-6 |
|---|---|
Molecular Formula |
C12H14Br2O |
Molecular Weight |
334.05 g/mol |
IUPAC Name |
2,4-dibromo-6-cyclohexylphenol |
InChI |
InChI=1S/C12H14Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
InChI Key |
FWJGNLDNTRUAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


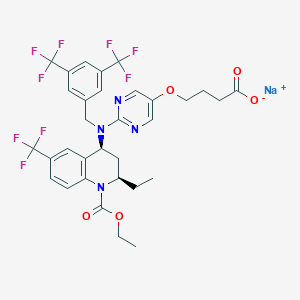
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
